Unique PCSK9 Protein Synthesis Inhibition (IC50 7.8 µM) Not Observed with Erybraedin A or C
Erybraedin D inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) protein synthesis with an IC50 of 7.8 µM in HepG2 hepatoma cells, while concurrently activating AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) . This mechanism is not reported for any close structural analog. Erybraedin A is instead characterized as an Src kinase inhibitor, and erybraedin C as a topoisomerase I poison [1], [2]. Lonchocarpol A, a co-occurring prenylated flavonoid in the same study, downregulated PCSK9 mRNA at 20 µM but did not demonstrate quantifiable protein synthesis inhibition .
| Evidence Dimension | PCSK9 protein synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.8 µM (HepG2 cells) |
| Comparator Or Baseline | Lonchocarpol A: PCSK9 mRNA downregulation at 20 µM; protein-level IC50 not reported. Erybraedin A: no PCSK9 activity reported (Src inhibitor). Erybraedin C: no PCSK9 activity reported (Topoisomerase I inhibitor). |
| Quantified Difference | Erybraedin D is the only pterocarpan in its structural class with documented, quantifiable PCSK9 protein synthesis inhibition. |
| Conditions | HepG2 human hepatoma cell line; Western blot analysis; 24 h treatment; reference compound not specified. |
Why This Matters
For researchers investigating non-statin lipid-lowering targets or natural PCSK9 modulators, erybraedin D provides a structurally unique chemotype with a defined IC50—a property absent from erybraedin A and C, making it the only rational procurement choice for this mechanism.
- [1] Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells. (Referenced in Plants 2022 review). View Source
- [2] Tesauro C, Fiorani P, D'Annessa I, Chillemi G, Turchi G, Desideri A. Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I. FEBS J. 2010 Mar;277(5):1209-25. DOI: 10.1111/j.1742-4658.2009.07552.x View Source
